Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
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Overview
Description
Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is a complex organic compound with a unique structure characterized by a tetrahydro-epoxyisobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydro-epoxyisobenzofuran core through cyclization reactions, followed by methylation and oxidation processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s unique structure allows it to bind selectively to its targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3aR,4R,7S,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- (3aR,4R,7S,7aS)-Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione
Uniqueness
Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione stands out due to its tetrahydro-epoxyisobenzofuran core, which imparts unique chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds, making it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C9H8O4 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(1R,2R,6S,7S)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C9H8O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h2-6H,1H3/t4-,5+,6-,9+/m0/s1 |
InChI Key |
CFLSTTHDYSASGE-SOVPELCUSA-N |
Isomeric SMILES |
C[C@]12C=C[C@H](O1)[C@@H]3[C@H]2C(=O)OC3=O |
Canonical SMILES |
CC12C=CC(O1)C3C2C(=O)OC3=O |
Origin of Product |
United States |
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